molecular formula C13H13FN2 B8351803 1-(3-Fluorophenyl)-2-(pyridin-4-yl)ethanamine

1-(3-Fluorophenyl)-2-(pyridin-4-yl)ethanamine

Cat. No.: B8351803
M. Wt: 216.25 g/mol
InChI Key: VXWJRTQGWKFRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-2-(pyridin-4-yl)ethanamine is a useful research compound. Its molecular formula is C13H13FN2 and its molecular weight is 216.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-pyridin-4-ylethanamine

InChI

InChI=1S/C13H13FN2/c14-12-3-1-2-11(9-12)13(15)8-10-4-6-16-7-5-10/h1-7,9,13H,8,15H2

InChI Key

VXWJRTQGWKFRFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC2=CC=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3-fluorophenyl)-2-(pyridin-4-yl)ethanone O-methyl oxime, (19) (1.86 g) in TFA (20 mL) was reduced by the action of 10% Pd/C (186 mg) under H2 at 50 psi for 12 h at rt. The mixture was filtered through Celite and freed of solvent under reduced pressure. The residue was basified using 6N KOH. The aqueous layer was extracted with EtOAc (3×, 500 mL). The pooled organic layer was dried over magnesium sulfate. The mixture was filtered. The solvents were removed under vacuum gave 1-(3-fluorophenyl)-2-(pyridin-4-yl)ethanamine, (20): as a solid (1.6 g, 97% yield).
Name
1-(3-fluorophenyl)-2-(pyridin-4-yl)ethanone O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 19 )
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
186 mg
Type
catalyst
Reaction Step Two

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